molecular formula C8H11ClN2O2 B3108637 Methyl 3-hydrazinylbenzoate hydrochloride CAS No. 167626-26-8

Methyl 3-hydrazinylbenzoate hydrochloride

Cat. No.: B3108637
CAS No.: 167626-26-8
M. Wt: 202.64 g/mol
InChI Key: OBALLCFRLYMDPH-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of benzoic acid and contains a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydrazinylbenzoate hydrochloride typically involves the reaction of methyl 3-nitrobenzoate with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt. The general reaction scheme is as follows:

    Reduction of Methyl 3-nitrobenzoate: Methyl 3-nitrobenzoate is reduced using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under reflux conditions.

    Formation of Hydrochloride Salt: The resulting Methyl 3-hydrazinylbenzoate is treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazinylbenzoate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced further to form hydrazones.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed

    Azo Compounds: Formed through oxidation.

    Hydrazones: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Methyl 3-hydrazinylbenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinylbenzoate hydrochloride involves its reactive hydrazine group, which can interact with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and other biomolecules, leading to the formation of hydrazones. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydrazinylbenzoate hydrochloride: Similar structure but with the hydrazine group at the para position.

    Methyl 2-hydrazinylbenzoate hydrochloride: Similar structure but with the hydrazine group at the ortho position.

Uniqueness

Methyl 3-hydrazinylbenzoate hydrochloride is unique due to the position of the hydrazine group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in biological activity and chemical behavior compared to its ortho and para analogs.

Properties

IUPAC Name

methyl 3-hydrazinylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-7(5-6)10-9;/h2-5,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBALLCFRLYMDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167626-26-8
Record name Benzoic acid, 3-hydrazinyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167626-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 5.75 g of sodium nitrite in 30 ml of water was dropwise added to a solution of 11.7 g of methyl 3-aminobenzoate and 20 ml of concentrated hydrochloric acid in 200 ml of water, at about 0° C. with cooling with ice-methanol. The mixture was stirred at the same temperature for 5 minutes. The mixture was then added to 650 ml of a 6% aqueous sulfurous acid solution being ice-cooled. The resulting mixture was stirred at 50-60° C. for 2 days. The reaction mixture was allowed to cool and then extracted with ethyl acetate. The aqueous layer was made basic with an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed with water and an aqueous sodium chloride solution in this order, then dried with anhydrous sodium sulfate, and concentrated under reduced pressure. To the residue was added ethanol. The mixture was made acidic with concentrated hydrochloric acid and then concentrated under reduced pressure. To the residue was added a slight amount of ethanol. The resulting insolubles were collected by filtration, washed with ethanol, and dried to obtain 3.1 g of methyl 3-hydrazinobenzoate hydrochloride as a white powder.
Quantity
5.75 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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